Molecular Weight and Substitution Pattern Differentiate 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride from Non-Fluorinated and Methoxy-Lacking Analogs
5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (MW 225.63 g/mol) possesses a distinct substitution pattern and molecular weight compared to key comparators: 6-methoxypyridine-2-sulfonyl chloride (MW 207.63 g/mol) lacks fluorine, and 5-fluoropyridine-2-sulfonyl chloride (MW 195.60 g/mol) lacks the methoxy group . These differences in molecular weight directly impact the physical properties and potential pharmacokinetic behavior of derived compounds. The dual functionalization (F and OMe) provides a unique vector for structure-activity relationship (SAR) exploration .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 225.63 |
| Comparator Or Baseline | 6-methoxypyridine-2-sulfonyl chloride: 207.63; 5-fluoropyridine-2-sulfonyl chloride: 195.60 |
| Quantified Difference | 18.00 vs. 6-methoxypyridine analog; 30.03 vs. 5-fluoropyridine analog |
| Conditions | Calculated from molecular formula (C6H5ClFNO3S) vs. comparator formulas (C6H6ClNO3S and C5H3ClFNO2S). |
Why This Matters
The increased molecular weight and dual functionalization offer a distinct SAR probe for optimizing target binding and physicochemical properties in drug discovery programs.
